Nalanthalide
Overview
Description
Nalanthalide is a pyranone diterpenoid compound isolated from the fungi Nalanthamala and Chaunopycnis alba. It is known for its ability to block voltage-gated potassium channels, specifically Kv1.3, with an IC50 value of 3.9 µM . This compound has potential immunosuppressive properties and is applicable in the research of inflammatory immune diseases, including neuroinflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nalanthalide involves several steps, starting from naturally occurring diterpenoidsThe reaction conditions typically involve the use of organic solvents like dichloromethane, DMSO, ethanol, and methanol .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely involves large-scale fermentation of the fungi Nalanthamala and Chaunopycnis alba, followed by extraction and purification processes. The use of bioreactors and optimized growth conditions would be essential for maximizing yield.
Chemical Reactions Analysis
Types of Reactions
Nalanthalide undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development.
Scientific Research Applications
Nalanthalide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the behavior of pyranone diterpenoids and their interactions with other molecules.
Biology: Investigated for its role in modulating potassium channels and its effects on cellular processes.
Industry: Used in the development of new drugs and as a reference compound in pharmaceutical research.
Mechanism of Action
Nalanthalide exerts its effects by blocking the voltage-gated potassium channel Kv1.3. This inhibition leads to the depolarization of T cells, which can modulate immune responses. The molecular targets involved include the potassium channel proteins and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Charybdotoxin: Another potassium channel inhibitor with similar blocking properties.
Indole diterpenes: Compounds produced by related fungi that also modulate potassium ion channels.
Uniqueness
Nalanthalide is unique due to its specific structure and the presence of functional groups that confer its potent inhibitory activity against Kv1.3 channels. Its potential immunosuppressive properties make it a valuable compound for research in inflammatory immune diseases .
Properties
IUPAC Name |
[(1S,2S,4aR,5R,8aR)-5-[(2-methoxy-5,6-dimethyl-4-oxopyran-3-yl)methyl]-1,4a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O5/c1-18(2)11-10-15-30(8)25-13-12-19(3)24(29(25,7)16-14-26(30)35-22(6)31)17-23-27(32)20(4)21(5)34-28(23)33-9/h11,24-26H,3,10,12-17H2,1-2,4-9H3/t24-,25-,26+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVADBFKZGNOVDI-PELMAWFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C(C1=O)CC2C(=C)CCC3C2(CCC(C3(C)CCC=C(C)C)OC(=O)C)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC(=C(C1=O)C[C@@H]2C(=C)CC[C@@H]3[C@@]2(CC[C@@H]([C@@]3(C)CCC=C(C)C)OC(=O)C)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801099690 | |
Record name | 3-[[(1R,4aR,5S,6S,8aR)-6-(Acetyloxy)decahydro-5,8a-dimethyl-2-methylene-5-(4-methyl-3-penten-1-yl)-1-naphthalenyl]methyl]-2-methoxy-5,6-dimethyl-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801099690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145603-76-5 | |
Record name | 3-[[(1R,4aR,5S,6S,8aR)-6-(Acetyloxy)decahydro-5,8a-dimethyl-2-methylene-5-(4-methyl-3-penten-1-yl)-1-naphthalenyl]methyl]-2-methoxy-5,6-dimethyl-4H-pyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145603-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[(1R,4aR,5S,6S,8aR)-6-(Acetyloxy)decahydro-5,8a-dimethyl-2-methylene-5-(4-methyl-3-penten-1-yl)-1-naphthalenyl]methyl]-2-methoxy-5,6-dimethyl-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801099690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Nalanthalide and where is it found?
A1: (-)-Nalanthalide is a diterpenoid pyrone natural product originally isolated from a microorganism. [] It is classified as a potential blocker of the voltage-gated potassium channel Kv1.3. [] Further research has identified its presence in fungal fermentations. [, ]
Q2: What is the significance of the total synthesis of this compound?
A2: The first total synthesis of (-)-Nalanthalide was achieved through a convergent approach, utilizing a coupling reaction of a trans-decalin structure with 3-lithio-γ-pyrone. [] This synthesis is significant because it confirms the absolute configuration of the natural product and enables further investigation of its biological activity and potential therapeutic applications. [, ]
Q3: How does the structure of this compound relate to its activity?
A3: While the exact mechanism of action of this compound is still under investigation, research on similar diterpenoid γ-pyrones like Subglutinols A and B suggests that both the pyrone moiety and the decalin skeleton are crucial for immunosuppressive activity. [] Modifications to the hydroxyl group position and the type of substituent on the diterpenoid structure significantly influence the level of IL-2 production inhibition, a key indicator of immunosuppressive activity. [] For instance, the presence of isobutene instead of ethene in the diterpenoid structure, and an R configuration at the C-12 position, were found to enhance activity. []
Q4: What are the potential therapeutic applications of this compound?
A4: this compound exhibits potential as an immunosuppressant due to its ability to block the Kv1.3 potassium channel. [, ] Kv1.3 channels play a crucial role in T cell activation, and blocking these channels can lead to immunosuppression. [] This suggests that this compound could be further investigated for its potential in treating autoimmune diseases and preventing organ rejection after transplantation. []
Q5: What is the current research focus regarding this compound?
A5: Current research on this compound and related diterpenoid pyrones focuses on understanding their mechanism of action at the molecular level. [] This includes investigating their interaction with specific targets like Kv1.3 channels, as well as their influence on downstream signaling pathways involved in T cell activation and proliferation. [] Additionally, researchers are exploring structure-activity relationships to identify structural modifications that can optimize the immunosuppressive activity and potentially reduce side effects. []
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